molecular formula C6H4ClI B104392 1-Chloro-4-iodobenzene CAS No. 637-87-6

1-Chloro-4-iodobenzene

Cat. No.: B104392
CAS No.: 637-87-6
M. Wt: 238.45 g/mol
InChI Key: GWQSENYKCGJTRI-UHFFFAOYSA-N
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Description

1-Chloro-4-iodobenzene, also known as p-Chloroiodobenzene, is an organic compound with the molecular formula C6H4ClI. It is a halogenated derivative of benzene, where a chlorine atom and an iodine atom are substituted at the para positions of the benzene ring. This compound is a white to light yellow crystalline powder and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

1-Chloro-4-iodobenzene is a halogenated aromatic compound. Its primary targets are the aromatic ring carbons in other molecules . The role of these targets is to participate in nucleophilic aromatic substitution reactions .

Mode of Action

The mode of action of this compound involves a nucleophilic aromatic substitution reaction . This reaction is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of one of the halogens (chlorine or iodine) in the this compound molecule with the nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons . The downstream effects of this pathway can lead to the synthesis of various organic compounds, depending on the nucleophile involved in the reaction .

Pharmacokinetics

It is known that the compound is solid at room temperature , suggesting that it may have low bioavailability if ingested or inhaled. It is also known to have low water solubility , which could affect its distribution in the body.

Result of Action

The result of this compound’s action is the formation of a new aromatic compound, where one of the halogens (chlorine or iodine) in the this compound molecule has been replaced by a nucleophile . This can lead to the synthesis of a wide variety of organic compounds, depending on the nucleophile used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the environment . Additionally, the presence of other chemicals can also influence the reaction. For example, the presence of strongly electron-attracting groups can increase the reactivity of this compound .

Safety and Hazards

1-Chloro-4-iodobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1-chloro-4-nitrobenzene followed by reduction of the nitro group . Another method involves the direct halogen exchange reaction where 1-chloro-4-bromobenzene is treated with sodium iodide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Comparison with Similar Compounds

1-Chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-4-iodobenzene: Similar to this compound but with a bromine atom instead of chlorine.

    1-Chloro-4-bromobenzene: Contains chlorine and bromine atoms.

    1-Iodo-4-nitrobenzene: Contains an iodine and a nitro group.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

1-chloro-4-iodobenzene
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InChI

InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
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InChI Key

GWQSENYKCGJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClI
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DSSTOX Substance ID

DTXSID1060928
Record name Benzene, 1-chloro-4-iodo-
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Molecular Weight

238.45 g/mol
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Physical Description

White to cream powder; [Alfa Aesar MSDS]
Record name 1-Chloro-4-iodobenzene
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CAS No.

637-87-6
Record name 1-Chloro-4-iodobenzene
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Record name 1-Chloro-4-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-chloro-4-iodobenzene?

A1: this compound is an aromatic compound with the molecular formula C6H4ClI. While the papers don't explicitly state the molecular weight, it can be calculated as approximately 238.48 g/mol. Spectroscopically, the compound has been studied using nuclear quadrupole resonance (NQR), which provides information about the electronic environment around the chlorine and iodine atoms. []

Q2: How does the structure of this compound relate to its physical properties?

A2: this compound, along with 1-bromo-4-chlorobenzene and 1-bromo-4-iodobenzene, form isomorphic crystalline structures. This means they share the same crystal structure despite having different halogen substituents. [, ] This similarity allows for comparisons of their lattice energies and vapor pressure data, which are influenced by the intermolecular interactions within the crystal lattice. []

Q3: Has this compound been used in any catalytic applications?

A3: Yes, this compound has been shown to be a suitable reactant in the Heck reaction when using a sesbania gum-supported palladium compound as a catalyst. [] This reaction results in the formation of substituted trans-cinnamic acid derivatives. The sesbania gum-supported palladium catalyst exhibits good catalytic activity and reusability in this reaction. []

Q4: How does the structure of dihalobenzene radical cations, including this compound, influence their reactivity with ammonia?

A5: Research suggests that both ionization energy and the substitution pattern significantly influence the reactivity of dihalobenzene radical cations with ammonia. [] Lower ionization energies, like those observed in iodobenzene derivatives, correlate with slower reaction rates. Moreover, the position of the halogen substituents impacts reactivity, with 1,2-disubstituted isomers exhibiting the highest reactivity and 1,4-disubstituted isomers, like this compound, showing the lowest reactivity. []

Q5: What are the implications of the low reactivity of this compound radical cations with ammonia?

A6: The low reactivity observed for the reaction between this compound radical cations and ammonia suggests a multi-step reaction mechanism with a high activation energy barrier. [] This finding aligns with the principles of polar reactions, where significant differences in charge localization between reactants and products can hinder reaction rates. []

Q6: What are the applications of this compound in material science?

A7: Recent research has explored the use of this compound as a solid additive in organic solar cells (OSCs). [] It acts as an in-situ removable additive, meaning it is eliminated during the film fabrication process, leaving no residue. Notably, when used in PM6:BTP-eC9 based OSCs, this compound leads to enhanced power conversion efficiencies compared to other additives. [] This improvement is attributed to improved light absorption, balanced charge transport, and reduced recombination losses within the OSCs. []

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